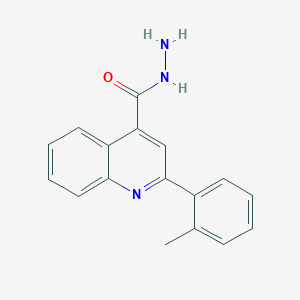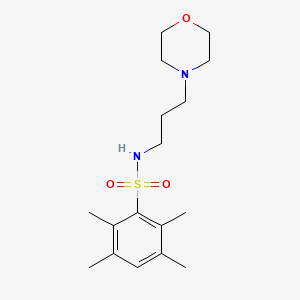![molecular formula C14H17NO5S B2646579 3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid CAS No. 868964-09-4](/img/structure/B2646579.png)
3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid” is a compound used for proteomics research . It has a molecular formula of C14H17NO5S and a molecular weight of 311.35 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. According to the available data, “3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid” has a molecular formula of C14H17NO5S and a molecular weight of 311.35 . Other specific physical and chemical properties of this compound are not available in the sources I found.Scientific Research Applications
Catalytic Decarboxylative Radical Sulfonylation
The synthesis of sulfones, crucial structures in pharmaceuticals and agrochemicals, benefits from radical sulfonylation methods. Decarboxylative radical sulfonylation with sulfinates under visible-light-induced conditions has broad substrate scope and functional group compatibility. This method enables late-stage modification of complex molecules, improving the synthesis of drugs like anti-prostate cancer drug bicalutamide. A mechanism involving sulfonyl group transfer is proposed, highlighting the method's synthetic utility and innovation (Jiayan He et al., 2020).
Synthesis and Antimicrobial Evaluation of Sulfonate Derivatives
New N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives were synthesized to confer water solubility and anionic character to molecules, showing potential biological activity. Among these, certain compounds demonstrated high activity against Gram-positive and Gram-negative bacteria, and fungi, indicating their relevance in developing antimicrobial agents (A. Fadda et al., 2016).
Novel 3-(Heterocyclylsulfonyl)propanoic Acids and Amide Derivatives
A range of novel 3-(heterocyclylsulfonyl)propanoic acids and their amide derivatives were synthesized from corresponding heterocyclic compounds, demonstrating good yields and excellent purity. These compounds are potential intermediates for further pharmaceutical development, showcasing the diversity of applications in drug synthesis (M. Dorogov et al., 2004).
Sulfonic Acid-functionalized Catalysts
Sulfonic acid-functionalized materials, such as MIL-101(Cr)-SO3H, exhibit high catalytic activity and stability in reactions like esterification and vapor-phase dehydration. These catalysts demonstrate the importance of sulfonic acid-functionalized frameworks in enhancing chemical processes, offering insights into their versatile applicability in both liquid and vapor-phase reactions (Zubair Hasan et al., 2015).
Water-soluble Near-infrared Dye for Cancer Detection
A water-soluble near-infrared dye, synthesized for optical imaging in cancer detection, shows enhanced quantum yield and selectivity for bioconjugation. This innovation in dye synthesis and application in optical imaging illustrates the potential of such compounds in developing molecular-based beacons for cancer detection, emphasizing the role of sulfonyl-containing compounds in biomedical imaging (Wellington Pham et al., 2005).
properties
IUPAC Name |
3-[(1-propanoyl-2,3-dihydroindol-5-yl)sulfonyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-2-13(16)15-7-5-10-9-11(3-4-12(10)15)21(19,20)8-6-14(17)18/h3-4,9H,2,5-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKPOFRVNYMZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

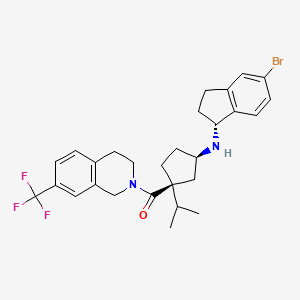
![4-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2646499.png)
![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2646500.png)
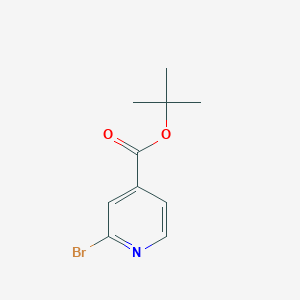
![N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide](/img/structure/B2646503.png)
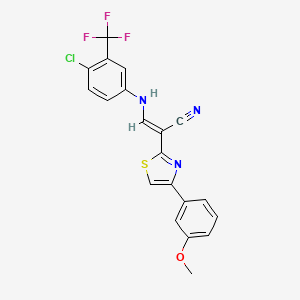
![N-Cyclopropyl-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2646507.png)


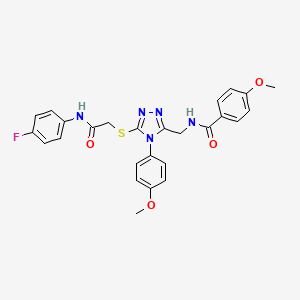
![1-Cyclohexyl-4-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2646514.png)
